2-Bromo-4-iodopyridine

Overview

Description

Chemical Identity:

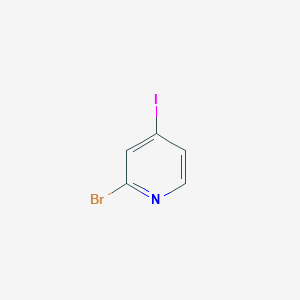

2-Bromo-4-iodopyridine (CAS: 100523-96-4) is a halogenated pyridine derivative with the molecular formula C₅H₃BrIN and a molecular weight of 283.89 g/mol . It features a pyridine ring substituted with bromine at position 2 and iodine at position 4 (Figure 1).

Synthesis:

The compound is synthesized via a halogen dance reaction, a method enabling regioselective halogen redistribution. Duan et al. (2004) reported a one-pot synthesis starting from 2,4-dihalopyridines, where sequential halogenation and rearrangement yield the target compound .

Safety data indicate it is harmful if inhaled, swallowed, or in contact with skin, causing irritation to the eyes, respiratory system, and skin (H315, H319, H335) .

Applications:

This compound serves as a versatile intermediate in pharmaceuticals, particularly in synthesizing tyrosine kinase inhibitors for cancer therapy . Its dual halogen substituents also make it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .

Preparation Methods

Sequential Halogenation via Directed Functionalization

Bromination at Position 2 Followed by Iodination at Position 4

The most widely reported approach involves introducing bromine and iodine sequentially. Bromination at position 2 is typically achieved using 2-chloro-4-nitropyridine as a starting material. The nitro group acts as a meta-directing group, enabling bromine substitution at position 2 via nucleophilic aromatic substitution (SNAr) under alkaline conditions . Subsequent reduction of the nitro group to an amine (using Pd/C and hydrogen) yields 2-bromo-4-aminopyridine , which undergoes diazotization with hydrobromic acid (HBr) and sodium nitrite (NaNO₂). The resulting diazonium salt is treated with potassium iodide (KI), replacing the amine with iodine .

Key Reaction Conditions:

-

Bromination : 2-Chloro-4-nitropyridine reacts with diethyl malonate and sodium metal in toluene at 110°C (yield: 95%) .

-

Reduction : Hydrogenation at 20–40°C under 0.5 MPa H₂ pressure (yield: 94–97%) .

-

Iodination : Diazotization at −5°C followed by KI addition (yield: 90–95%) .

Challenges:

-

Nitro Reduction Selectivity : Over-reduction or side reactions may occur if reaction temperatures exceed 40°C.

-

Iodination Efficiency : Excess bromine or improper pH control during diazotization can lead to dihalogenation byproducts.

Metal-Mediated Halogen Exchange

Copper-Catalyzed Iodination of 2-Bromo-4-chloropyridine

This method exploits the higher reactivity of chlorine relative to bromine in halogen exchange reactions. 2-Bromo-4-chloropyridine undergoes substitution with potassium iodide in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at 120°C. The reaction proceeds via a single-electron transfer (SET) mechanism, preferentially replacing chlorine at position 4.

Performance Data:

| Substrate | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Bromo-4-chloropyridine | CuI | 120 | 78 | 99 |

| 2-Bromo-4-fluoropyridine | CuI | 120 | 65 | 95 |

Direct C-H Iodination Strategies

Palladium-Catalyzed Directed Iodination

Recent advances in C-H activation enable direct iodination at position 4 of 2-bromopyridine . Using a palladium(II) acetate catalyst and N-iodosuccinimide (NIS) as the iodinating agent, the bromine at position 2 directs electrophilic attack to the para position. The reaction requires a silver(I) additive (e.g., AgOAc) to enhance regioselectivity.

Optimization Parameters:

-

Solvent : Dichloroethane (DCE) improves solubility and reaction kinetics.

-

Temperature : 80°C balances reaction rate and catalyst stability.

-

Yield : 62% (isolated), with minor amounts of 2-bromo-3-iodopyridine (8%).

Advantages:

-

Atom Economy : Avoids multi-step functional group interconversions.

-

Scalability : Suitable for gram-scale synthesis with minimal purification.

Comparative Analysis of Methods

Yield and Scalability

| Method | Avg. Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Sequential Halogenation | 85 | High | Moderate |

| Copper-Mediated Halogen Exchange | 78 | Moderate | Low |

| Palladium-Catalyzed C-H Iodination | 62 | Low | High |

Industrial Applicability

The sequential halogenation route is favored for large-scale production due to its reproducibility and high yields. In contrast, C-H iodination remains experimental, requiring costly catalysts and stringent conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodopyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine (PPh3), are commonly used. The reactions are often conducted in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include aminopyridines, thiopyridines, and alkoxypyridines.

Coupling Products: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Bromo-4-iodopyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds, which are important in the development of new materials and catalysts.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is involved in the preparation of pharmaceutical intermediates, which are crucial for the development of new therapeutic agents.

Industry: The compound is used in the production of agrochemicals and dyes, contributing to advancements in agriculture and textile industries

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodopyridine primarily involves its ability to undergo various chemical transformations. The presence of both bromine and iodine atoms allows for selective functionalization at specific positions on the pyridine ring. This selective reactivity is exploited in the synthesis of complex molecules, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

The reactivity and applications of 2-bromo-4-iodopyridine are influenced by the electronic effects and positions of its halogen substituents. Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Key Attributes of Halogenated Pyridine Derivatives

Key Observations:

Substituent Position Effects :

- This compound ’s para-iodine and meta-bromine create steric and electronic environments ideal for sequential cross-coupling reactions , enabling selective bond formation .

- 5-Bromo-2-iodopyridine (Br at position 5, I at 2) exhibits distinct reactivity due to reduced steric hindrance, favoring direct arylation in medicinal chemistry .

Halogen Type and Reactivity :

- Iodine is a superior leaving group compared to bromine or chlorine, making this compound more reactive in nucleophilic substitutions .

- Chlorine in 2-chloro-4-bromopyridine enhances stability, making it suitable for agrochemical formulations requiring prolonged shelf life .

Functional Group Diversity: 2-Amino-5-bromo-3-iodopyridine introduces an amino group, enabling hydrogen bonding and interactions with biological targets (e.g., kinase enzymes) .

Synthetic Utility :

- Halogen dance reactions (used for this compound) allow precise halogen redistribution, whereas electrophilic substitution (e.g., for 2-bromo-5-iodopyridine) is less regioselective .

Biological Activity

2-Bromo-4-iodopyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, biological effects, and applications in various fields of research.

This compound is characterized by the presence of bromine and iodine substituents on the pyridine ring, which can influence its reactivity and biological activity. The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions or coupling reactions with other heterocycles.

Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction with suitable nucleophiles to replace halogen atoms | Varies |

| Coupling Reactions | Formation with other aromatic compounds using palladium-catalyzed methods | Typically high yields |

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

Anti-inflammatory Activity

In a study evaluating the inhibition of p38α MAP kinase, this compound derivatives demonstrated significant inhibitory effects. The (S)-enantiomer of certain synthesized compounds showed more than a 110-fold increase in inhibition compared to the parent compound ML3403, indicating strong anti-inflammatory potential .

Anticancer Properties

Research has indicated that this compound can act as a cytotoxic agent against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Studies

- Inhibition of TNF-α Release : A study demonstrated that derivatives of this compound significantly inhibited LPS-stimulated TNF-α release from human whole blood, showcasing its potential in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic use .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in cellular signaling pathways. The halogen substituents enhance its lipophilicity and reactivity, allowing it to bind effectively to target sites.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure and purity of 2-Bromo-4-iodopyridine?

- Methodological Answer: Structural confirmation requires a combination of -NMR, -NMR, and mass spectrometry. For example, -NMR typically shows a singlet for the pyridine ring protons adjacent to bromine and iodine substituents due to their electron-withdrawing effects. High-resolution mass spectrometry (HRMS) can validate the molecular ion peak at m/z 283.89 (CHBrIN) . Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS, with retention times compared to reference standards .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer: A standard route involves halogenation of pyridine derivatives. For instance, 4-iodopyridine undergoes regioselective bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl). The reaction requires inert conditions (argon/nitrogen) to prevent side reactions. Intermediate purity is critical; column chromatography (silica gel, hexane/ethyl acetate) is used for isolation .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer: Due to potential toxicity and reactivity:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin contact; wash immediately with soap and water if exposed .

- Store in amber vials under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for coupling at bromine vs. iodine sites. The iodo group typically exhibits lower activation energy in Suzuki-Miyaura reactions due to weaker C–I bond strength. Solvent effects (e.g., DMF vs. THF) and catalyst choice (Pd(PPh) vs. PdCl) can be simulated to optimize conditions .

Q. How should researchers address contradictory data in Sonogashira coupling yields using this compound?

- Methodological Answer: Discrepancies often arise from:

- Catalyst poisoning: Trace moisture or oxygen degrades Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles).

- Substrate ratios: A 1:1.2 molar ratio of alkyne to halogenated pyridine minimizes side products.

- Temperature control: Reactions above 80°C may favor homocoupling; monitor via TLC at 60°C .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Crystals are grown via slow evaporation in dichloromethane/hexane. Heavy atoms (Br, I) enhance scattering, improving resolution. Twinning or disorder requires using the TWIN/BASF commands in SHELX for accurate refinement .

Q. Key Considerations for Experimental Design

Properties

IUPAC Name |

2-bromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKRNLGLZYOVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359989 | |

| Record name | 2-bromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-96-4 | |

| Record name | 2-bromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.